Potassium 3-thiophenetrifluoroborate
Overview
Description
Potassium 3-thiophenetrifluoroborate is a chemical compound with the molecular formula C4H3BF3KS. It is a nucleophilic boronated coupling reagent used primarily in organic synthesis to construct carbon-carbon bonds by reacting with aryl halides in the presence of a catalyst or under thermal conditions .
Mechanism of Action
Target of Action
Potassium 3-thiophenetrifluoroborate is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , which are organic compounds containing a halogen atom attached to an aromatic ring .
Mode of Action
The compound interacts with its targets by reacting with aryl halides . This reaction occurs in the presence of a catalyst or under thermal conditions . The result of this interaction is the construction of a carbon-carbon (C-C) bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling aryl halides with boronic acids .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it can be used to prepare methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate by reacting with 6-bromothieno[3,2-b]pyridine . It can also be used to synthesize thiophene derivatives via the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the reaction with aryl halides can occur under thermal conditions or in the presence of a catalyst . The stability and efficacy of the compound may also be affected by factors such as pH, solvent used, and storage conditions.
Biochemical Analysis
Biochemical Properties
Potassium 3-thiophenetrifluoroborate is known for its role in biochemical reactions, particularly in the construction of carbon-carbon bonds . It interacts with aryl halides in the presence of a catalyst, facilitating the formation of these bonds
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a nucleophilic boronated coupling reagent . It exerts its effects at the molecular level by facilitating the formation of carbon-carbon bonds in the presence of aryl halides and a catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-thiophenetrifluoroborate can be synthesized through various methods. One common approach involves the reaction of thiophene with boron trifluoride etherate, followed by treatment with potassium fluoride. This method typically requires an inert atmosphere and controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-thiophenetrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with aryl halides in the presence of palladium catalysts to form thiophene derivatives via the Suzuki-Miyaura cross-coupling reaction.
Oxidation and Reduction: It can be oxidized to form thiophene sulfoxides or reduced to thiophene sulfides under appropriate conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium 3-thiophenetrifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Potassium phenoxymethyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium furan-3-trifluoroborate
- Potassium p-tolyltrifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
Potassium 3-thiophenetrifluoroborate is unique due to its thiophene ring, which imparts specific electronic and steric properties that enhance its reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of thiophene-containing compounds, which are important in various fields, including pharmaceuticals and materials science .
Properties
IUPAC Name |
potassium;trifluoro(thiophen-3-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BF3S.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOOPHJJEPUNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CSC=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BF3KS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635522 | |
Record name | Potassium trifluoro(thiophen-3-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-37-9 | |
Record name | Borate(1-), trifluoro-3-thienyl-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192863-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(thiophen-3-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 3-thiophenetrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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